Bis(4-bromophenyl)diphenylsilane
Overview
Description
Bis(4-bromophenyl)diphenylsilane is an organosilicon compound with the molecular formula C24H18Br2Si It is characterized by the presence of two bromophenyl groups and two phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-bromophenyl)diphenylsilane can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with n-butyllithium in tetrahydrofuran (THF) under an inert atmosphere at -78°C. The resulting intermediate is then reacted with dichlorodiphenylsilane at the same temperature, followed by stirring at room temperature for 12 hours. The final product is obtained through extraction and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process typically involves similar reaction conditions and purification steps as those used in laboratory settings. The scalability of the synthesis process may require optimization of reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenyl groups attached to the silicon atom can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenylsilane derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.
Scientific Research Applications
Bis(4-bromophenyl)diphenylsilane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and conducting polymers
Mechanism of Action
The mechanism of action of bis(4-bromophenyl)diphenylsilane involves its interaction with various molecular targets and pathways The bromophenyl groups can participate in electrophilic aromatic substitution reactions, while the silicon atom can form stable bonds with other elements, facilitating the formation of complex molecular structures
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane
- Bis(4-carboxyphenyl)diphenylsilane
- Bis(4-(4-nitrophenoxy)phenyl)methylphenylsilane
Uniqueness
Bis(4-bromophenyl)diphenylsilane is unique due to the presence of bromine atoms in the phenyl groups, which allows for versatile chemical modifications through substitution reactions. This makes it a valuable compound for the synthesis of a wide range of derivatives with diverse chemical and physical properties .
Properties
IUPAC Name |
bis(4-bromophenyl)-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2Si/c25-19-11-15-23(16-12-19)27(21-7-3-1-4-8-21,22-9-5-2-6-10-22)24-17-13-20(26)14-18-24/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEBJTKMYMQRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304982 | |
Record name | bis(4-bromophenyl)diphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18733-91-0 | |
Record name | 18733-91-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(4-bromophenyl)diphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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